molecular formula C6H10ClNO2 B6238912 (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride CAS No. 61865-62-1

(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride

Cat. No.: B6238912
CAS No.: 61865-62-1
M. Wt: 163.6
InChI Key:
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Description

“(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 130931-84-9 . It has a molecular weight of 163.6 and its IUPAC name is (1S,4R)-4-amino-2-cyclopentene-1-carboxylic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h1-2,4-5H,3,7H2,(H,8,9);1H/t4-,5+;/m1./s1 . This code provides a specific description of the molecule’s structure, including its stereochemistry.


Physical and Chemical Properties Analysis

This compound is a solid under normal conditions . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Biocatalyst Inhibition and Microbial Resistance

Carboxylic acids, including those structurally related to "(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride", have been studied for their effects on microbial systems. These acids can inhibit microbial growth at concentrations below their desired yield in bioproduction processes. Understanding the mechanisms of inhibition can lead to the development of more robust microbial strains with enhanced industrial performance (Jarboe, Royce, & Liu, 2013).

Biologically Active Compounds and Antioxidant Activity

Research on natural carboxylic acids has highlighted their potential as biologically active compounds with significant antioxidant, antimicrobial, and cytotoxic activities. Structural differences among these acids can influence their bioactivity, suggesting a potential for customized applications in pharmaceuticals and nutraceuticals based on structural modifications of similar compounds (Godlewska-Żyłkiewicz et al., 2020).

Paramagnetic Amino Acids in Peptide Studies

Paramagnetic amino acids like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) offer insights into the use of spin labels in studying peptides and proteins. These studies encompass analyses of backbone dynamics, secondary structure, and interactions with biological membranes, which could be relevant for understanding the behavior of similar structured compounds in biological systems (Schreier et al., 2012).

Novel Carboxylic Acid Bioisosteres in Drug Design

The exploration of novel carboxylic acid bioisosteres has shown promise in addressing challenges related to the pharmacophore of carboxylic acid-containing drugs. These advancements could lead to the development of new drugs with improved profiles by circumventing issues of toxicity, metabolic stability, and membrane permeability associated with traditional carboxylic acid groups (Horgan & O’Sullivan, 2021).

Soil Organic Nitrogen Chemistry

Understanding the chemistry of soil organic nitrogen, including the role of carboxylic acids, is crucial for agricultural science. This knowledge contributes to insights into nutrient cycling, soil health, and the bioavailability of nitrogen, aspects that are essential for crop production and environmental sustainability (Schulten & Schnitzer, 1997).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopentadiene", "Ethyl acrylate", "Hydrogen gas", "Ammonia gas", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Diethyl ether", "Methanol", "Acetic acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with ethyl acrylate in the presence of hydrogen gas and a palladium catalyst to form (1R,4S)-4-ethylidene-cyclopent-2-ene-1-carboxylic acid.", "Step 2: The above product is then treated with ammonia gas in the presence of a platinum catalyst to form (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid.", "Step 3: The resulting product is then treated with hydrochloric acid to form (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride.", "Step 4: The hydrochloride salt is then purified by recrystallization from a mixture of diethyl ether and methanol.", "Step 5: The final product is obtained by treating the purified hydrochloride salt with sodium bicarbonate in a mixture of water and acetic acid to remove the hydrochloric acid and form (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid." ] }

CAS No.

61865-62-1

Molecular Formula

C6H10ClNO2

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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